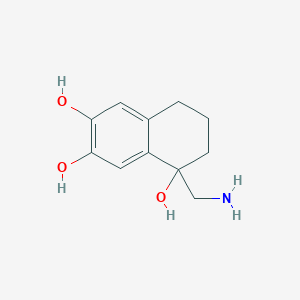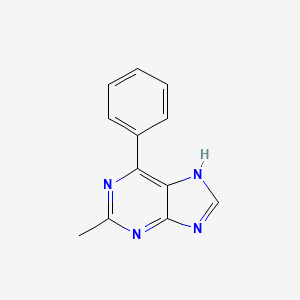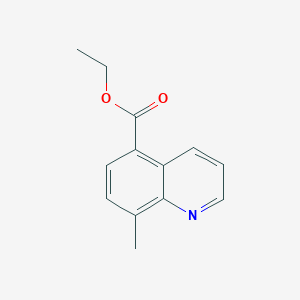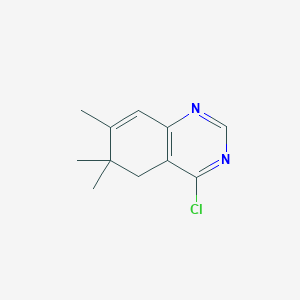
6-Fluoro-1,7-dimethoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1,7-dimethoxyisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,7-dimethoxyisoquinoline can be achieved through several methods:
Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor: Another method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods
Industrial production of fluorinated isoquinolines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide in liquid ammonia can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while oxidation can produce quinoline oxides .
Scientific Research Applications
6-Fluoro-1,7-dimethoxyisoquinoline has several scientific research applications:
Pharmaceuticals: The compound’s unique biological activities make it a valuable component in drug development.
Materials Science: Fluorinated isoquinolines are used in the development of organic light-emitting diodes (OLEDs) due to their light-emitting properties.
Agriculture: The compound can be used in the synthesis of agrochemicals that protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s ability to interact with biological molecules, leading to unique bioactivities. For example, fluorinated isoquinolines can inhibit enzymes involved in DNA replication, making them effective antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acid: This compound is a structural analogue with similar antibacterial properties.
5,7-Difluoroquinoline: Another fluorinated quinoline with comparable chemical reactivity.
Uniqueness
6-Fluoro-1,7-dimethoxyisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological and physical properties.
Properties
CAS No. |
1202006-87-8 |
|---|---|
Molecular Formula |
C11H10FNO2 |
Molecular Weight |
207.20 g/mol |
IUPAC Name |
6-fluoro-1,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C11H10FNO2/c1-14-10-6-8-7(5-9(10)12)3-4-13-11(8)15-2/h3-6H,1-2H3 |
InChI Key |
TUPKBXBBZLTRSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN=C(C2=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11892662.png)


![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)


![1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)





![4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11892737.png)

